molecular formula C15H25N3O14P2 B1199996 CDP-3,6-dideoxy-D-glucose

CDP-3,6-dideoxy-D-glucose

Cat. No. B1199996
M. Wt: 533.32 g/mol
InChI Key: JHEDABDMLBOYRG-WRAWDCBKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CDP-3,6-dideoxy-D-glucose is a CDP-sugar having 3,6-dideoxy-D-glucose as the sugar component. It derives from a CDP-D-glucose. It is a conjugate acid of a CDP-3,6-dideoxy-D-glucose(2-).

Scientific Research Applications

Enzymatic Synthesis and Mechanism

CDP-3,6-dideoxy-D-glucose is involved in the biosynthesis of the 3,6-dideoxyhexoses in bacteria. Studies have shown the role of specific enzymes in its formation, particularly from CDP-4-keto-6-deoxy-D-glucose. The enzyme E1 and pyridoxamine 5'-phosphate are crucial in this transformation, with E1 facilitating the formation of a Schiff base and a subsequent reversible dehydration, resulting in the creation of CDP-3,6-dideoxy-D-glucose (Rubenstein & Strominger, 1974).

Role in Bacterial Lipopolysaccharides

3,6-dideoxyhexoses, including CDP-3,6-dideoxy-D-glucose, are found in the lipopolysaccharides of gram-negative bacteria and are significant antigenic determinants. The detailed genetic and biosynthetic pathways for these sugars in various bacterial strains like Salmonella and Yersinia have been extensively studied, highlighting their importance in microbial biology (Thorson, Lo, Ploux, He, & Liu, 1994).

Biochemical Pathway Analysis

CDP-3,6-dideoxy-D-glucose is produced through a complex biochemical pathway starting from CDP-D-glucose. Detailed studies on the molecular mechanisms of enzymes involved in this pathway, such as CDP-paratose synthase and CDP-D-glucose 4,6-dehydratase, have provided insights into the stereospecificity and kinetics of these enzymatic reactions (Hallis, Lei, Que, & Liu, 1998).

Implications in Microbial Immunology

The synthesis of CDP-3,6-dideoxy-D-glucose and related sugars plays a role in the immunology of bacteria like Salmonella. Understanding these biochemical pathways aids in comprehending how bacteria interact with their environment and host organisms, which has implications for vaccine development and disease control (Matsuhashi, 1966).

properties

Product Name

CDP-3,6-dideoxy-D-glucose

Molecular Formula

C15H25N3O14P2

Molecular Weight

533.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,5S,6R)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8-,9-,11-,12-,13-,14?/m1/s1

InChI Key

JHEDABDMLBOYRG-WRAWDCBKSA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O

Canonical SMILES

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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